

# Biochemical and Cellular Activity of TAK-901

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## Compound Focus: Tak-901

CAS No.: 934541-31-8

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**TAK-901** is a potent, small-molecule inhibitor that binds tightly and in a time-dependent manner to Aurora kinases [1].

Parameter	Aurora A	Aurora B
Biochemical IC <sub>50</sub>	21 nM [2] [3]	15 nM [2] [3]
Cellular EC <sub>50</sub> (Histone H3 Phosphorylation)	Not a primary cellular target [1]	160 nM (in PC3 prostate cancer cells) [2] [3]

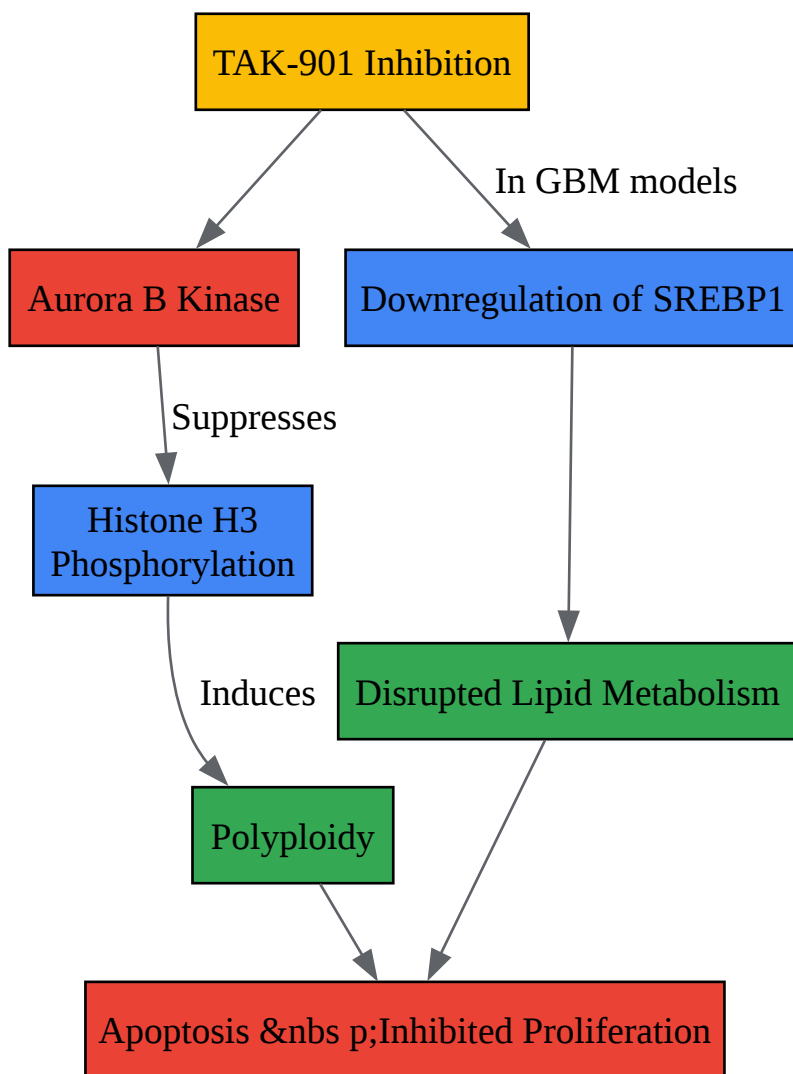
In cellular assays across a broad panel of human cancer cell lines, **TAK-901** inhibited cell proliferation, with IC<sub>50</sub> values ranging from **40 to 500 nM** [2] [1]. The table below shows its activity in a selection of cell lines [3].

Cell Line	Tissue Origin	EC <sub>50</sub> (μM)
A2780	Ovarian Cancer	0.085
MES-SA	Uterine Sarcoma	0.043
H358	Lung Cancer	0.077
HT29	Colon Cancer	0.062

Cell Line	Tissue Origin	EC <sub>50</sub> (μM)
PC3	Prostate Cancer	0.19
U87MG	Glioblastoma	Potent activity demonstrated [4]

## Mechanism of Action and Selectivity

**TAK-901** exerts its effects by potently inhibiting Aurora B kinase activity, which disrupts critical mitotic processes [1].



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While **TAK-901** is a **multi-targeted inhibitor**, its most potent cellular effects are on Aurora B, FLT3, and FGFR2, with much weaker activity against cellular Src and Bcr-Abl [2] [1]. It is also a substrate for the **P-glycoprotein (PgP) drug efflux pump**, which can reduce its efficacy in drug-resistant cells [3].

## Key Experimental Protocols

The primary assays used to characterize **TAK-901** are detailed below.

### Biochemical Kinase Assay [3]

- **Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) against purified Aurora kinase complexes.
- **Method:**
  - **Enzyme:** Aurora A/TPX2 (2 nM) or Aurora B/INCENP (0.8 nM) complexes.
  - **Reaction Buffer:** Serially diluted **TAK-901**, fluorescently-labeled peptide substrate (e.g., FL-Kemptide for Aurora A), and ATP (1 mM for Aurora A, 10 μM for Aurora B).
  - **Detection:** The phosphorylated product is quantified using **IMAP detection reagents**.
- **Note:** For time-dependent inhibition studies, the enzyme is pre-incubated with **TAK-901** for 1 hour before initiating the reaction with a high concentration of ATP (150 mM) [2].

### Cellular Proliferation Assay [2] [3]

- **Objective:** To measure the anti-proliferative effect of **TAK-901** on cancer cell lines.
- **Method:**
  - **Cell Culture:** Cells are plated in 96-well microtiter plates.
  - **Dosing:** Cells are incubated with serial dilutions of **TAK-901** for **72 hours**.
  - **Proliferation Readout:** DNA synthesis is measured via **ELISA analysis of bromodeoxyuridine (BrdUrd) incorporation**. Alternative methods like the **MTS assay** can also be used to assess cell viability.

### Pharmacodynamic Biomarker Assay [2] [4]

- **Objective:** To confirm target engagement and functional inhibition of Aurora B in cells and in vivo.
- **Method:**
  - **Treatment:** Cells or animals are treated with **TAK-901**.

- **Analysis:** Lysates are analyzed by **Western Blotting** using a specific antibody against **phosphorylated Ser10 on histone H3**.
- **Outcome:** A dose-dependent decrease in pH3 signal indicates effective Aurora B inhibition.

## Preclinical Efficacy and Clinical Status

In vivo studies using rodent xenograft models demonstrated that **TAK-901** causes **tumor stasis** in an ovarian cancer (A2780) model and exhibits potent activity against several leukemia models [1] [3]. A 2022 study also highlighted its efficacy in inhibiting tumor growth in **glioblastoma (GBM)** orthotopic mouse models, where it was found to work partly by suppressing **SREBP1-mediated lipid metabolism** [4].

Based on this strong preclinical data, **TAK-901** advanced to Phase I clinical trials for patients with advanced solid tumors or hematologic malignancies [2] [5]. The trials have been completed, but no results have been publicly reported, and development appears to have halted at this stage.

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